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Compound of Interest

Compound Name: 10-Undecyl methane sulfonate

Cat. No.: B8555305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 10-
undecyl methane sulfonate (also known as 10-undecenyl methanesulfonate) as a versatile

intermediate in organic synthesis. This document offers detailed experimental protocols for its

preparation and subsequent use in carbon-carbon bond-forming reactions, which are

fundamental in the construction of complex organic molecules relevant to drug discovery and

development.

Introduction
10-Undecyl methane sulfonate is a bifunctional molecule featuring a terminal alkene and a

methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group in nucleophilic

substitution reactions, making the undecyl chain a readily transferable electrophilic fragment.

The presence of the terminal double bond provides a handle for further chemical

transformations, such as cross-coupling reactions, olefin metathesis, or click chemistry. This

combination of functionalities makes 10-undecyl methane sulfonate a valuable building block

for the synthesis of natural products, active pharmaceutical ingredients (APIs), and molecular

probes.

Synthesis of 10-Undecyl Methane Sulfonate
The preparation of 10-undecyl methane sulfonate is typically achieved in a two-step

sequence starting from the commercially available 10-undecenoic acid. The first step involves
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the reduction of the carboxylic acid to the corresponding primary alcohol, 10-undecen-1-ol. The

subsequent step is the mesylation of the alcohol.

Protocol 1: Synthesis of 10-Undecen-1-ol[1]
This protocol describes the reduction of 10-undecenoic acid to 10-undecen-1-ol using lithium

aluminum hydride (LiAlH₄).

Materials:

10-Undecenoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Deionized water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Hexane

Ethyl acetate

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography
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Procedure:

To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of

10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise.

After the addition is complete, remove the ice bath and stir the reaction mixture for 30

minutes at room temperature.

Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the

cautious addition of water to decompose any remaining LiAlH₄.

Filter the resulting suspension and transfer the filtrate to a separatory funnel.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate in hexane (e.g., 4% ethyl acetate) as the eluent to afford 10-undecen-1-ol as a

colorless oil.

Quantitative Data:

Parameter Value

Yield 4.48 g (97%)

Appearance Colorless oil

Characterization Data (¹H NMR, 300 MHz, CDCl₃): δ 1.24-1.41 (12H, m), 1.49-1.59 (2H, m),

1.98-2.07 (2H, m), 3.59 (2H, t, J = 6.79 Hz), 4.87-4.99 (2H, m), 5.68-5.83 (1H, m).[1]

Protocol 2: Synthesis of 10-Undecyl Methane Sulfonate
This protocol describes the mesylation of 10-undecen-1-ol using methanesulfonyl chloride

(MsCl) and a tertiary amine base. This is a general procedure adapted for this specific
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substrate.[2]

Materials:

10-Undecen-1-ol

Methanesulfonyl chloride (MsCl)

Triethylamine (Et₃N) or other suitable tertiary amine

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 10-undecen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert

atmosphere and cool to 0 °C.

Add triethylamine (1.5 eq) to the solution.

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the

temperature at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or

until TLC analysis indicates complete consumption of the starting material.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 10-undecyl methane sulfonate. The product can be used in the next step

without further purification or can be purified by column chromatography if necessary.

Applications in Organic Synthesis: Nucleophilic
Substitution Reactions
10-Undecyl methane sulfonate is an excellent substrate for Sₙ2 reactions, allowing for the

introduction of the 10-undecenyl group onto a wide variety of nucleophiles. This is a powerful

strategy for chain elongation and the synthesis of more complex molecules.

Application Example: Alkylation of Acetylides
The reaction of 10-undecyl methane sulfonate with acetylide anions is a classic C-C bond-

forming reaction to produce internal alkynes. These alkynes are versatile intermediates that

can be further functionalized, for example, by partial reduction to (Z)- or (E)-alkenes, which are

common motifs in insect pheromones.

General Reaction Scheme:

R-C≡C⁻ Na⁺

R-C≡C-CH₂(CH₂)₈CH=CH₂

Sₙ2

CH₂=CH(CH₂)₈CH₂OMs

NaOMs
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Click to download full resolution via product page

Alkylation of an acetylide with 10-undecyl methane sulfonate.

Protocol 3: Synthesis of a Terminal Alkyne via Acetylide
Alkylation
This protocol describes a general procedure for the alkylation of an acetylide, such as the

lithium salt of acetylene, with 10-undecyl methane sulfonate.

Materials:

10-Undecyl methane sulfonate

Lithium acetylide-ethylenediamine complex or a solution of an acetylide generated in situ

(e.g., from acetylene and n-butyllithium)

Anhydrous solvent such as THF or DMSO

Saturated aqueous ammonium chloride solution

Diethyl ether or other suitable extraction solvent

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Inert atmosphere setup (nitrogen or argon)

Low-temperature bath (if required)

Separatory funnel

Rotary evaporator
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Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place the

acetylide reagent (e.g., lithium acetylide-ethylenediamine complex, 1.2 eq) and dissolve or

suspend it in the anhydrous solvent.

Cool the mixture to the appropriate temperature (e.g., 0 °C or lower, depending on the

specific acetylide).

Slowly add a solution of 10-undecyl methane sulfonate (1.0 eq) in the same anhydrous

solvent to the acetylide mixture.

Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

Upon completion, quench the reaction by the careful addition of saturated aqueous

ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the resulting alkyne by column chromatography on silica gel.

Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described.
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Application in C-C Bond Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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